2-(5-methyl-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-(5-methyl-1H-pyrazol-3-yl)acetic acid is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 5-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, such as controlling the temperature, pH, and reaction time. The use of continuous flow reactors could also be explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .
Scientific Research Applications
2-(5-methyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting androgen receptors, which are relevant in prostate cancer therapy.
Antimicrobial Applications: The compound has shown potential in the development of antimicrobial drugs.
Polymer Synthesis: It can be used as a monomer or cross-linking agent in the synthesis of polymers with unique properties.
Dye Synthesis: The compound can serve as a starting material in the synthesis of azo dyes and other types of dyes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, in prostate cancer therapy, the compound acts as an androgen receptor antagonist, blocking the signaling pathways that promote cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound used .
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-pyrazol-1-yl)acetamide: This compound is structurally similar and has been studied for its potential as an androgen receptor antagonist.
Pyrazole derivatives: Other pyrazole derivatives, such as 3(5)-substituted pyrazoles, share similar structural features and reactivity patterns.
Uniqueness
2-(5-methyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRSEEZCZRABDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41669-06-1 |
Source
|
Record name | 2-(5-methyl-1H-pyrazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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